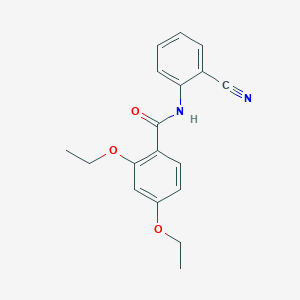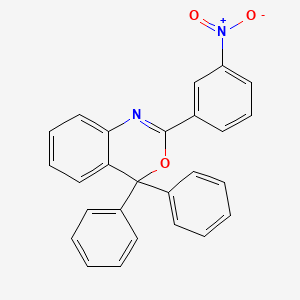![molecular formula C19H16F2N2O4 B5295860 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CFM-2" and is known to have both biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of CFM-2 is not fully understood, but it is believed to act on multiple targets in the body. CFM-2 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. CFM-2 has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have both biochemical and physiological effects in the body. Biochemically, CFM-2 inhibits the activity of enzymes involved in inflammation and cancer progression. Physiologically, CFM-2 reduces inflammation and pain, and inhibits the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using CFM-2 in lab experiments include its high purity and yield, and its potential therapeutic applications in various diseases. However, the limitations of using CFM-2 in lab experiments include its unknown mechanism of action and potential side effects.
未来方向
There are several future directions for research on CFM-2. One direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, more studies are needed to determine the safety and potential side effects of CFM-2 in humans. Finally, CFM-2 could be further studied for its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases.
In conclusion, CFM-2 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. CFM-2 has been extensively studied for its potential use in cancer, inflammation, and pain, and has shown both biochemical and physiological effects in the body. While there are limitations and unknowns regarding its use in lab experiments, there are several future directions for research on CFM-2 to further investigate its potential therapeutic applications.
合成方法
The synthesis of CFM-2 involves the reaction of 4-(difluoromethoxy)benzaldehyde with 2,5-dimethoxyaniline in the presence of a base. The resulting product is then reacted with acryloyl chloride to yield 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide. This synthesis method has been optimized to yield high purity and high yield of CFM-2.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. In cancer research, CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, CFM-2 has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines. CFM-2 has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-15-7-8-17(26-2)16(10-15)23-18(24)13(11-22)9-12-3-5-14(6-4-12)27-19(20)21/h3-10,19H,1-2H3,(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGGRQDKVJUCF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5295779.png)

![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B5295809.png)
![2-(2-methoxyphenyl)-1-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-imidazole](/img/structure/B5295817.png)
![(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol](/img/structure/B5295822.png)
![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)